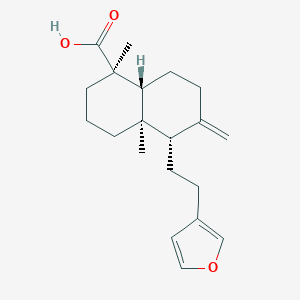
Polyaltic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyaltic acid (PAA) is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. PAA is a water-soluble polymer that can be synthesized through various methods, including free radical polymerization and enzymatic polymerization.
Applications De Recherche Scientifique
3D Printing and Biosensing Applications
Polylactic Acid in 3D Printing : Polylactic acid (PLA) is widely used in 3D printing due to its biodegradability and versatility. A notable application is the creation of proteinase-sculptured 3D-printed graphene/PLA electrodes for potential biosensing platforms. The biodegradability of PLA allows for controlled and reproducible sculpting of 3D-printed structures by enzymes, leading to the development of sensitive electroactive platforms. These platforms have potential applications in biosensing, demonstrating the integration of biotechnological processes with 3D printing manufacturing procedures (Manzanares-Palenzuela et al., 2019).
Biomedical Applications
Biodegradability and Environmental Impact : PLA stands out for its biodegradability, decomposing into environmentally friendly products like H2O, CO2, and humus. It's increasingly being utilized as a viable alternative to petrochemical-based plastics, with applications in paper coating, fibers, films, and packaging due to its unique physical properties (Drumright et al., 2000).
Drug Delivery and Tissue Engineering : PLA's excellent biocompatibility and biodegradability make it a preferred material in drug delivery systems, implants, and tissue engineering. It has been FDA-approved for biomedical applications, with properties such as controlled degradation kinetics and tunable molecular composition enhancing its suitability for various medical devices (Hamad et al., 2015).
Nanocomposites in Biomedicine : PLA-based nanocomposites have been extensively investigated for biomedical applications. These nanocomposites improve the properties of pure PLA, making them suitable for applications such as bone substitute and repair, tissue engineering, and drug delivery systems (Sha et al., 2016).
Propriétés
Numéro CAS |
10267-14-8 |
|---|---|
Nom du produit |
Polyaltic Acid |
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 |
Clé InChI |
ZQHJXKYYELWEOK-ONCXSQPRSA-N |
SMILES isomérique |
C[C@]12CCC[C@@]([C@@H]1CCC(=C)[C@@H]2CCC3=COC=C3)(C)C(=O)O |
SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



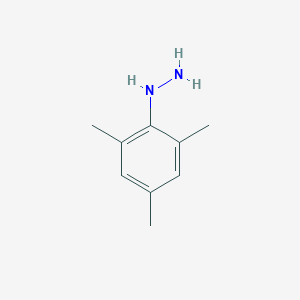
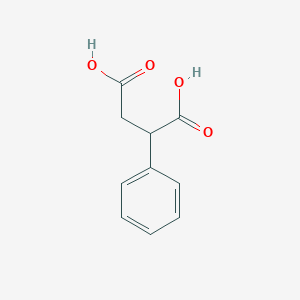
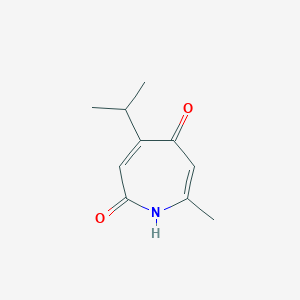
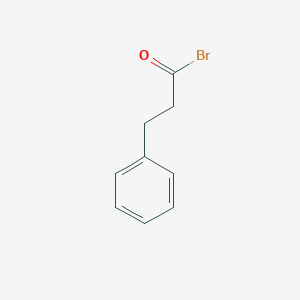
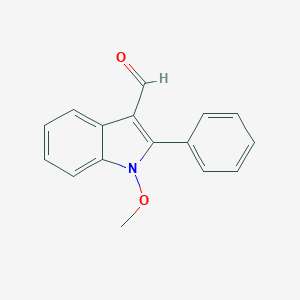
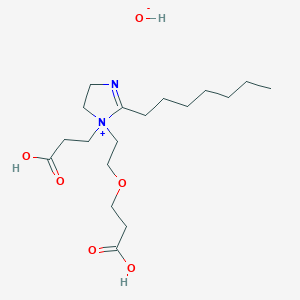
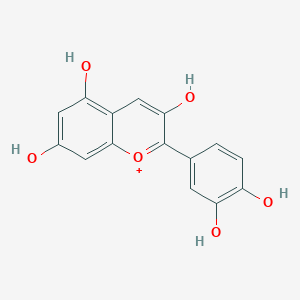
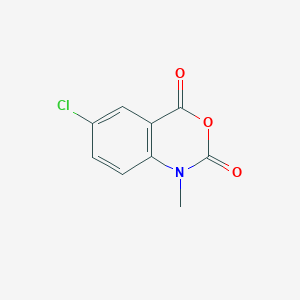
![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)
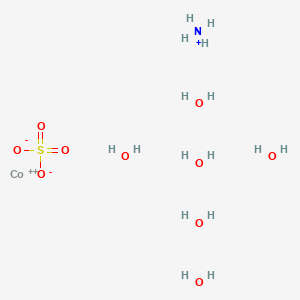
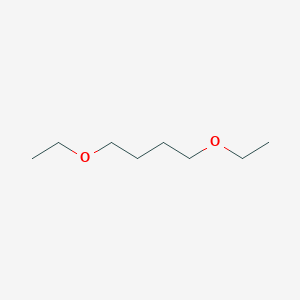
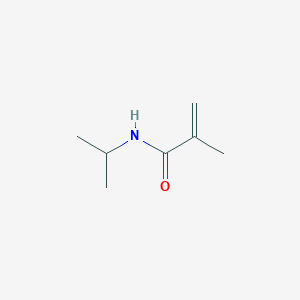
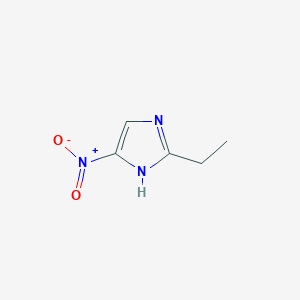
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)